Norethisterone enanthate

Descripción general

Descripción

Norethisterone enanthate (NETE), also known as norethindrone enanthate, is a form of hormonal birth control used to prevent pregnancy in women . It is used both as a form of progestogen-only injectable birth control and in combined injectable birth control formulations .

Synthesis Analysis

Norethisterone enanthate is completely absorbed after intramuscular injection. The ester is quickly and eventually completely hydrolyzed to its pharmacologically active compound norethisterone once it is released from the depot .Molecular Structure Analysis

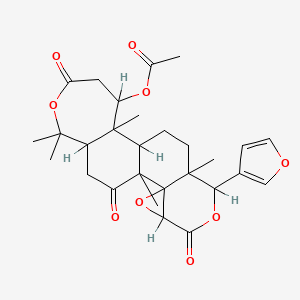

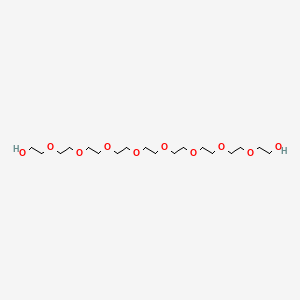

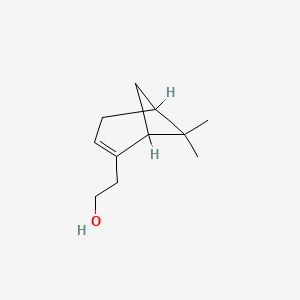

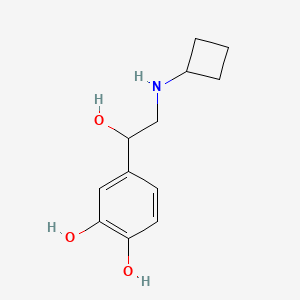

The molecular formula of Norethisterone enanthate is C27H38O3 with a molar mass of 410.598 g·mol−1 . It is the C17β enanthate ester of norethisterone .Chemical Reactions Analysis

Norethisterone enanthate is an ester and prodrug of norethisterone . It has been observed to undergo some degree of metabolism via the cytochrome P450 enzyme system, predominantly by CYP3A4 and, to a much lesser extent, by CYP2C19, CYP1A2, and CYP2A6 .Physical And Chemical Properties Analysis

Norethisterone enanthate is a synthetic steroidal progestin that is a white crystalline powder at room temperature . It is slightly soluble in 95% ethanol, pyridine, acetone, chloroform, dioxane, vegetable oil, and diethyl ether and sparingly soluble in alcohol .Aplicaciones Científicas De Investigación

Contraceptive Development

NETE: is primarily used in the field of contraceptive development. It is a synthetic progestogen that, when used in combination with estrogen (such as estradiol valerate), forms the basis for several injectable contraceptive formulations . These formulations provide a long-acting contraceptive effect, making NETE a key component in family planning and population control strategies.

Hormonal Replacement Therapy

In the realm of hormonal replacement therapy, NETE is utilized to alleviate symptoms associated with estrogen deficiency. By mimicking the natural hormone progesterone, NETE helps in maintaining the endometrial lining and preventing hyperplasia in postmenopausal women .

Endometriosis Management

NETE has applications in managing endometriosis, a condition where endometrial-like tissue grows outside the uterus. NETE’s progestogenic activity helps in reducing the ectopic endometrial tissue growth, thereby alleviating pain and other related symptoms .

Menstrual Cycle Regulation

NETE is involved in menstrual cycle regulation. It can be used to treat irregular menstrual cycles by providing the progestogenic phase, which is essential for cycle regularity and predictability .

Bioequivalence Studies

NETE is the subject of bioequivalence studies aimed at developing generic versions of the drug that are as effective and safe as the original branded versions. These studies are crucial for making the drug more accessible and affordable .

Male Contraceptive Research

Interestingly, NETE is also being explored in the development of male contraceptives. Research into the combination of testosterone undecanoate and NETE aims to suppress sperm production effectively, offering an alternative to traditional male contraceptive methods .

Mecanismo De Acción

Target of Action

Norethisterone Enanthate (NETE) primarily targets progesterone receptors . These receptors are found in various tissues including the reproductive tract, breast, pituitary, hypothalamus, and skeletal tissue . The interaction with these receptors plays a crucial role in its mechanism of action.

Mode of Action

NETE exerts its effects on target cells by binding to progesterone receptors, leading to downstream changes to target genes . This interaction results in a variety of physiological effects, most notably its contraceptive efficacy .

Biochemical Pathways

The primary biochemical pathway influenced by NETE involves the binding to progesterone receptors, which leads to changes in gene expression . This can affect various physiological processes, including follicular development, ovulation, and corpus luteum development .

Pharmacokinetics

NETE is completely absorbed after intramuscular injection . The ester is quickly and eventually completely hydrolyzed to its pharmacologically active compound, norethisterone, once it is released from the depot . Maximum levels of norethisterone are measured about 3 – 20 days after intramuscular administration . Plasma levels of norethisterone decline in two disposition phases with half-lives of 4-5 days and 15-20 days, respectively .

Result of Action

The primary result of NETE’s action is the prevention of ovulation, making it an effective form of hormonal birth control . It is used both as a form of progestogen-only injectable birth control and in combined injectable birth control formulations .

Safety and Hazards

Direcciones Futuras

As a synthetic progestin, norethisterone acts similarly to endogenous progesterone but with a much higher potency . It is used in a variety of applications including contraception and hormone replacement therapy . It has been approved by itself in more than 60 countries including the United Kingdom and some in Europe, Central America, and Africa, and in combination with estradiol valerate in at least 36 countries mainly in Latin America .

Propiedades

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O3/c1-4-6-7-8-9-25(29)30-27(5-2)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)3/h2,18,21-24H,4,6-17H2,1,3H3/t21-,22+,23+,24-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTGJECXMIKIET-WOSSHHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048664 | |

| Record name | Noristerat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norethisterone enanthate | |

CAS RN |

3836-23-5 | |

| Record name | Norethisterone enanthate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3836-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norethindrone enanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003836235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norethindrone enanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14678 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norethisterone enanthate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Noristerat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norethisterone enantate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORETHINDRONE ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY3S2K0J0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.